![molecular formula C13H8Cl3F3N2S B395372 N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE](/img/structure/B395372.png)
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of multiple halogen atoms and a trifluoromethylsulfanyl group, which can impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Amination: Substitution of a halogen atom with an amine group.
Trifluoromethylation: Introduction of the trifluoromethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro group if present, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups to the pyridine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethylsulfanyl group could enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5,6-trichloro-2-aminopyridine: Lacks the trifluoromethylsulfanyl group.
4-methylphenylamine: Lacks the pyridine ring and halogen atoms.
Trifluoromethylsulfanylbenzene: Lacks the pyridine ring and amine group.
Uniqueness
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of multiple halogen atoms and the trifluoromethylsulfanyl group can enhance its stability and binding properties, making it a valuable compound for various applications.
属性
分子式 |
C13H8Cl3F3N2S |
|---|---|
分子量 |
387.6g/mol |
IUPAC 名称 |
3,5,6-trichloro-N-(4-methylphenyl)-4-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8Cl3F3N2S/c1-6-2-4-7(5-3-6)20-12-9(15)10(22-13(17,18)19)8(14)11(16)21-12/h2-5H,1H3,(H,20,21) |
InChI 键 |
FKLVKSLCMUCOFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)sulfonyl]-1-(methylsulfonyl)indoline](/img/structure/B395289.png)
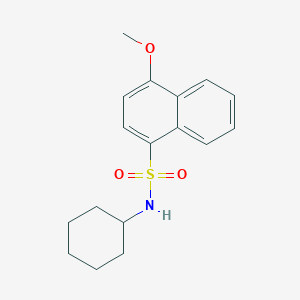

![Isopropyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395292.png)
![(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLINE]](/img/structure/B395293.png)
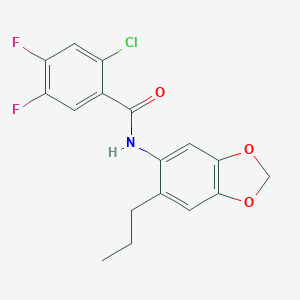
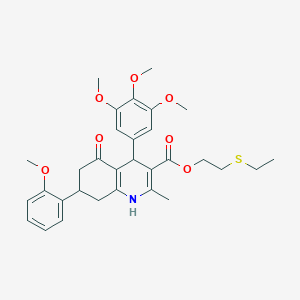
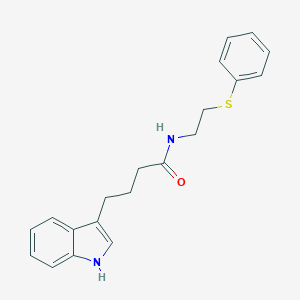
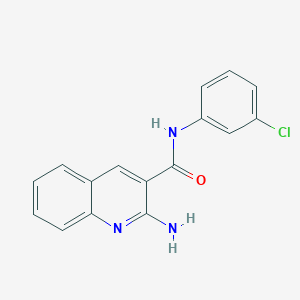
![3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B395304.png)
![7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B395305.png)
![N-(4-{[4-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylanilino]sulfonyl}phenyl)acetamide](/img/structure/B395307.png)
![N-[4-(4-FLUOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B395309.png)
![N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B395310.png)
